molecular formula C11H8N2O B12859200 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one

3,5-Dihydropyrrolo[2,3-c]quinolin-4-one

Cat. No.: B12859200
M. Wt: 184.19 g/mol
InChI Key: LZSXYVQDQFUTRV-UHFFFAOYSA-N
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Description

3,5-Dihydropyrrolo[2,3-c]quinolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoline moiety. The presence of nitrogen atoms within its structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one typically involves multi-step processes. One common method includes the annulation of the pyridine ring in the final step of the synthesis. For instance, the Pictet-Spengler reaction is often employed, which involves the cyclization and oxidation of intermediates to form the desired tricyclic structure . Another approach involves the use of Pd-catalyzed cross-coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical reactivity and potential for diverse biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3,5-dihydropyrrolo[2,3-c]quinolin-4-one

InChI

InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-10)7-3-1-2-4-9(7)13-11/h1-6,12H,(H,13,14)

InChI Key

LZSXYVQDQFUTRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3

Origin of Product

United States

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